Pyrithiamine Pyrithiamine A thiamine antagonist due to its inhibition of thiamine pyrophosphorylation. It is used to produce thiamine deficiency.
Brand Name: Vulcanchem
CAS No.: 534-64-5
VCID: VC21135141
InChI: InChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1
SMILES: CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-]
Molecular Formula: C14H20Br2N4O
Molecular Weight: 420.14 g/mol

Pyrithiamine

CAS No.: 534-64-5

Cat. No.: VC21135141

Molecular Formula: C14H20Br2N4O

Molecular Weight: 420.14 g/mol

* For research use only. Not for human or veterinary use.

Pyrithiamine - 534-64-5

Specification

CAS No. 534-64-5
Molecular Formula C14H20Br2N4O
Molecular Weight 420.14 g/mol
IUPAC Name 2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide;hydrobromide
Standard InChI InChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1
Standard InChI Key DMVBWVASDWGFNH-UHFFFAOYSA-M
SMILES CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-]
Canonical SMILES CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-]

Introduction

Chemical Structure and Properties

Molecular Structure

Pyrithiamine consists of a modified thiamine structure that retains the pyrimidine and pyridinium rings while lacking the thiazole moiety of thiamine. The basic structure of pyrithiamine bromide has the molecular formula C₁₄H₁₉BrN₄O .

Chemical Identifiers

Pyrithiamine is known by several chemical identifiers and alternative names, which are summarized in Table 1.

Table 1: Chemical Identifiers of Pyrithiamine

ParameterDetails
Chemical Name1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-3-(2-hydroxyethyl)-2-methylpyridinium bromide
Molecular FormulaC₁₄H₁₉BrN₄O (bromide form)
Molecular Weight339.23 g/mol
CAS Registry Number616-92-2 (bromide) / 534-64-5 (hydrobromide)
Alternative NamesHeterovitamin B1, Neopyrithiamine
UNII6P6JC2S26Y
ChEBI IDCHEBI:15797

Physical and Chemical Properties

Pyrithiamine typically exists as a crystalline solid. The compound is soluble in water, making it suitable for various laboratory applications . Spectroscopic properties include UV absorption maxima at 238 nm and 271 nm in aqueous solution .

Alternative Forms

Pyrithiamine can exist in several chemical forms, most commonly as the bromide salt (C₁₄H₁₉BrN₄O) or the hydrobromide (C₁₄H₂₀Br₂N₄O, molecular weight 420.14) . The hydrobromide form results from the addition of hydrobromic acid to the basic pyrithiamine structure. There is also a chloride hydrochloride derivative with a molecular weight of 331.24 .

Mechanism of Action

Inhibition of Thiamine Metabolism

Pyrithiamine is one of the most powerful antagonists of thiamine and has been extensively used to produce experimental thiamine deficiency . Its primary mechanism of action involves the inhibition of thiamine pyrophosphorylation, preventing the formation of thiamine pyrophosphate (TPP), the metabolically active form of thiamine that serves as a cofactor for several essential enzymes .

Metabolic Conversion to Pyrithiamine Pyrophosphate

Interestingly, research has demonstrated that pyrithiamine itself can be metabolized in brain tissue to form pyrithiamine pyrophosphate through the action of thiamine pyrophosphokinase . This conversion was discovered in rat brains 24 hours after intraperitoneal administration of pyrithiamine at a dose of 10 mg/kg .

The formation of pyrithiamine pyrophosphate involves the enzymatic transfer of a pyrophosphate group from ATP to pyrithiamine, as illustrated in Table 2.

Table 2: Enzymatic Formation of Pyrithiamine Pyrophosphate

EnzymeSubstrateCo-factorProduct
Thiamine pyrophosphokinasePyrithiamineATP, Mg²⁺Pyrithiamine pyrophosphate

The formation of pyrithiamine pyrophosphate is less efficient than that of thiamine pyrophosphate, with rates approximately 7.6% of the latter under identical conditions . Nevertheless, this conversion contributes to the compound's mechanism of action by competing with thiamine for binding sites on enzymes that require TPP as a cofactor.

Enzymatic Deamination

Another metabolic pathway identified for pyrithiamine involves enzymatic deamination by pyrithiamine deaminase (EC 3.5.4.20). This enzyme catalyzes the hydrolysis of the amino group in the pyrimidine ring, converting it to a hydroxyl group and releasing ammonia .

Biochemical Effects

Effects on Thiamine-Dependent Enzymes

Pyrithiamine treatment significantly affects thiamine-dependent enzymes, particularly α-ketoglutarate dehydrogenase (αKGDH) in the brain. Studies have shown regional reductions in αKGDH activity following pyrithiamine administration, with the most pronounced effects observed in the thalamus and pons .

Interestingly, while αKGDH activity is markedly reduced, pyruvate dehydrogenase complex activities remain largely unchanged in all brain regions following pyrithiamine administration . This differential effect on thiamine-dependent enzymes suggests selective vulnerability or compensatory mechanisms.

Impact on Amino Acid Metabolism

Pyrithiamine-induced thiamine deficiency leads to significant alterations in amino acid metabolism in the brain. Table 3 summarizes the changes in amino acid concentrations observed in different brain regions following pyrithiamine treatment.

Table 3: Changes in Brain Amino Acid Concentrations Following Pyrithiamine Treatment

Amino AcidPonsThalamusCerebellumCerebral Cortex
GlutamateModerate reductionModerate reductionMinimal changeMinimal change
AspartateSevere reduction (89%)Severe reduction (83%)Moderate reduction (53%)Mild reduction (33%)
AlanineSignificant increaseSignificant increaseModerate increaseModerate increase

These alterations in amino acid metabolism are consistent with decreased glucose oxidation resulting from impaired activity of thiamine-dependent enzymes . The accumulation of alanine likely reflects increased conversion of pyruvate to alanine when its oxidation via the pyruvate dehydrogenase complex is compromised.

Reversibility of Biochemical Changes

Neurological Effects

Pyrithiamine-Induced Thiamine Deficiency (PTD)

Pyrithiamine-induced thiamine deficiency encephalopathy in rats shows remarkable neuropathological and biochemical similarities to Wernicke's encephalopathy in humans . Key neurological effects include:

  • Development of pathological lesions within the thalamus, mammillary body, and periventricular regions

  • Presence of numerous petechiae on the medial surface of affected brain regions

  • Marked edema and tissue cavitation, particularly in the thalamus

  • Development of opisthotonos (severe hyperextension and spasticity) in untreated animals

Effects on Neurogenesis

Recent research has revealed that pyrithiamine-induced thiamine deficiency significantly affects neural stem/progenitor cell (NSPC) activity and neurogenesis. Studies examining both the subventricular zone of the rostral lateral ventricle and the subgranular layer of the hippocampus have demonstrated:

  • Decreased numbers of bromodeoxyuridine-stained cells, indicating reduced proliferation of NSPCs

  • Reduced doublecortin (DCX) immunostaining in the subgranular layer, suggesting impaired neuroblast formation

  • Differential effects on cell proliferation between brain regions, with absence of proliferating cells in the thalamus but numerous actively dividing cells in the inferior colliculus

These findings expand our understanding of the consequences of thiamine deficiency beyond the classical histological lesions, suggesting broader implications for brain development and repair mechanisms.

Applications in Research

As a Model for Wernicke's Encephalopathy

Pyrithiamine is widely used to create experimental models of Wernicke's encephalopathy, a neurological disorder typically associated with chronic alcoholism and malnutrition . This model has proven valuable for:

  • Studying the pathophysiology of thiamine deficiency-related brain damage

  • Investigating potential neuroprotective interventions

  • Examining mechanisms of neuronal death and recovery

Neuroprotection Studies

The pyrithiamine-induced thiamine deficiency model has been employed to test potential neuroprotective agents. For example, research has demonstrated that the glutamate antagonist MK-801 provides protective effects against pyrithiamine-induced lesions. Animals treated with MK-801 during pyrithiamine administration failed to show signs of seizure activity or opisthotonos despite prolonged thiamine deficiency .

Bacterial Metabolism Research

Pyrithiamine has also been used in bacterial research, particularly in studying strains with altered thiamine metabolism. Studies with Staphylococcus aureus mutants that require pyrithiamine for optimum growth have revealed interesting differences in amino acid metabolism and protein synthesis compared to thiamine-requiring parent strains .

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